N-[2-(3,5-Dihydro-2H-1,4-benzoxazepin-4-yl)-2-oxoethyl]-N-ethylprop-2-enamide
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Overview
Description
N-[2-(3,5-Dihydro-2H-1,4-benzoxazepin-4-yl)-2-oxoethyl]-N-ethylprop-2-enamide is a synthetic compound belonging to the class of benzoxazepines. Benzoxazepines are heterocyclic compounds containing a benzene ring fused to an oxazepine ring. This compound has garnered interest due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-Dihydro-2H-1,4-benzoxazepin-4-yl)-2-oxoethyl]-N-ethylprop-2-enamide typically involves the following steps:
Formation of the Benzoxazepine Core: The benzoxazepine core can be synthesized through the cyclization of substituted isoindole derivatives or via the esterification of biologically active salicylanilides with N-protected amino acids.
Introduction of the Oxoethyl Group: The oxoethyl group is introduced through the reaction of the benzoxazepine core with an appropriate oxoethylating agent under controlled conditions.
N-Ethylation and Prop-2-enamide Formation:
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave heating to synthesize pyrimido-oxazepine analogs or the use of Cu(I)-catalyzed cycloaddition of azido-alkynes to synthesize benzoxazepine derivatives .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,5-Dihydro-2H-1,4-benzoxazepin-4-yl)-2-oxoethyl]-N-ethylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different pharmacological properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzoxazepine derivatives, while reduction may produce reduced forms with altered biological activities .
Scientific Research Applications
N-[2-(3,5-Dihydro-2H-1,4-benzoxazepin-4-yl)-2-oxoethyl]-N-ethylprop-2-enamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(3,5-Dihydro-2H-1,4-benzoxazepin-4-yl)-2-oxoethyl]-N-ethylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to the modulation of cellular processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[2-(3,5-Dihydro-2H-1,4-benzoxazepin-4-yl)-2-oxoethyl]-N-ethylprop-2-enamide include:
2,3-Dihydro-1,5-benzoxazepines: These compounds share the benzoxazepine core and have similar biological activities.
Benzoxazinones: These compounds have a similar structure but differ in the presence of an oxazinone ring instead of an oxazepine ring.
Benzodiazepines: These compounds have a benzene ring fused to a diazepine ring and are known for their sedative and anxiolytic properties.
Uniqueness
This compound is unique due to its specific structural features and the presence of the oxoethyl and prop-2-enamide groups. These features contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-[2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-2-oxoethyl]-N-ethylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-3-15(19)17(4-2)12-16(20)18-9-10-21-14-8-6-5-7-13(14)11-18/h3,5-8H,1,4,9-12H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMFURINLWZLIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)N1CCOC2=CC=CC=C2C1)C(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.